molecular formula C15H13N3OS2 B11317715 4-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

4-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B11317715
M. Wt: 315.4 g/mol
InChI Key: AHSIBFFAXPWKHY-UHFFFAOYSA-N
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Description

4-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, a thiadiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable diene with sulfur.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative.

    Coupling of the Rings: The thiophene and thiadiazole rings are then coupled together using a suitable coupling reagent.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the coupled product with 4-methylbenzoic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the thiadiazole ring can be reduced to an amine.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common reagents for electrophilic aromatic substitution include halogens and nitrating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: It could be investigated for its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may work by disrupting the cell membrane or inhibiting key enzymes. If it is used as an anticancer agent, it may work by inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene ring and is used as an antitussive agent.

    Tiquizium Bromide: Contains a thiophene ring and is used as an antispasmodic agent.

    Dorzolamide: Contains a thiadiazole ring and is used as an antiglaucoma agent.

Uniqueness

4-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to the combination of its thiophene, thiadiazole, and benzamide moieties. This unique structure may confer unique biological activities and properties that are not found in other similar compounds.

Properties

Molecular Formula

C15H13N3OS2

Molecular Weight

315.4 g/mol

IUPAC Name

4-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C15H13N3OS2/c1-9-3-6-11(7-4-9)14(19)17-15-16-13(18-21-15)12-8-5-10(2)20-12/h3-8H,1-2H3,(H,16,17,18,19)

InChI Key

AHSIBFFAXPWKHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=C(S3)C

Origin of Product

United States

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